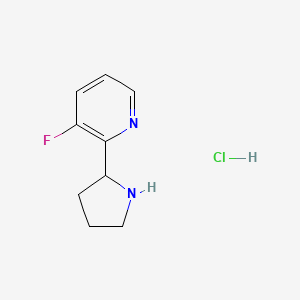

3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

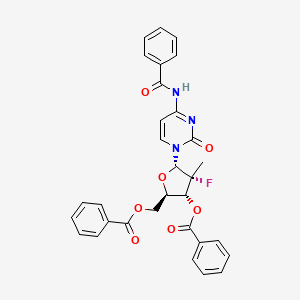

3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride is a chemical compound with the CAS Number: 1133115-40-8. It has a molecular weight of 166.2 . It is also known by the IUPAC name 3-fluoro-2-(1-pyrrolidinyl)pyridine .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, involves various methods. These include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases. The InChI key for this compound is FLXRRBDRRRZNHQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 166.2 . More specific properties such as melting point, boiling point, and density are not mentioned in the available resources.Applications De Recherche Scientifique

Chemosensor Development

Researchers have synthesized a new 2H-pyrrolo[3,4-c]pyridine-based fluorophore, demonstrating high selectivity and sensitivity for Fe3+/Fe2+ cations. This innovation showcases the potential of 3-fluoro-2-pyrrolidin-2-ylpyridine hydrochloride derivatives in developing turn-off chemosensors, with applications in biological imaging, particularly in living HepG2 cells (Maity et al., 2018).

Enhancing Drug Discovery

Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on derivatives of 3-fluoro-2-pyrrolidin-2-ylpyridine, targeting c-Met kinase inhibitors. This research supports the role of these compounds in medicinal chemistry, offering insights into the development of new therapeutic agents (Caballero et al., 2011).

Metal Ion Sensing

A pyrrolidine constrained bipyridyl-dansyl conjugate, incorporating a 3-fluoro-2-pyrrolidin-2-ylpyridine moiety, has been identified as a selective chemosensor for Al3+ ions. This finding underscores the utility of such compounds in the selective detection and ratiometric sensing of metal ions, important for environmental monitoring and biological research (Maity & Govindaraju, 2010).

Targeted Protein Degradation

The synthesis and molecular properties of 3-fluoro-4-hydroxyprolines, which can be derived from 3-fluoro-2-pyrrolidin-2-ylpyridine, have been explored for their potential in targeted protein degradation. This research highlights the application of such fluorinated compounds in drug discovery, especially in the context of the von Hippel–Lindau (VHL) E3 ligase for targeted protein degradation (Testa et al., 2018).

Synthetic Methodology

Selective fluorination of 4-substituted 2-aminopyridines and pyridin-2(1H)-ones has been achieved, demonstrating the synthetic versatility of 3-fluoro-2-pyrrolidin-2-ylpyridine derivatives. This methodology opens up new avenues for the synthesis of fluorinated pyridines, useful in pharmaceuticals and agrochemicals (Zhou et al., 2018).

Fluorinated Anion Receptors

Fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives, potentially derived from 3-fluoro-2-pyrrolidin-2-ylpyridine, have been developed as neutral anion receptors. These compounds exhibit enhanced affinities and selectivities for anions, indicating their potential in creating sensitive and selective anion sensors (Anzenbacher et al., 2000).

Orientations Futures

The pyrrolidine ring, which is a part of 3-Fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that there is potential for future research and development involving this compound.

Propriétés

IUPAC Name |

3-fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2.ClH/c10-7-3-1-6-12-9(7)8-4-2-5-11-8;/h1,3,6,8,11H,2,4-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCYYBGTTZIWOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC=N2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2707510.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2707514.png)

![Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B2707515.png)

![1-chloro-N-{4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}isoquinoline-3-carboxamide](/img/structure/B2707520.png)

![7-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2707522.png)

![5,6-dimethyl-N-[(1r,4r)-4-methylcyclohexyl]pyrimidine-4-carboxamide](/img/structure/B2707524.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2707527.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2707528.png)

![2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B2707530.png)

![2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2707532.png)